molecular formula C7H9BrO2 B1600367 2-Bromo-3-ethoxycyclopent-2-enone CAS No. 226703-16-8

2-Bromo-3-ethoxycyclopent-2-enone

Cat. No.: B1600367
CAS No.: 226703-16-8
M. Wt: 205.05 g/mol
InChI Key: QEROMHXUKREOCB-UHFFFAOYSA-N
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Description

2-Bromo-3-ethoxycyclopent-2-enone is an organic compound with the molecular formula C7H9BrO2. It is a brominated derivative of cyclopentenone, featuring an ethoxy group at the third position.

Scientific Research Applications

2-Bromo-3-ethoxycyclopent-2-enone has several applications in scientific research:

Future Directions

Please refer to relevant papers for in-depth details and experimental data . 🧪🔬

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-ethoxycyclopent-2-enone can be synthesized through the bromination of 3-ethoxycyclopent-2-enone. A common method involves treating 3-ethoxycyclopent-2-enone with N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride at low temperatures. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the second position of the cyclopentenone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-ethoxycyclopent-2-enone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce carboxylic acids or ketones .

Mechanism of Action

The mechanism of action of 2-Bromo-3-ethoxycyclopent-2-enone involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the second position makes the compound highly reactive in substitution reactions. The ethoxy group can also participate in various chemical transformations, influencing the overall reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-ethoxycyclopent-2-enone is unique due to the presence of both a bromine atom and an ethoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic applications and research studies .

Properties

IUPAC Name

2-bromo-3-ethoxycyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c1-2-10-6-4-3-5(9)7(6)8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEROMHXUKREOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444008
Record name 2-Bromo-3-ethoxycyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226703-16-8
Record name 2-Bromo-3-ethoxycyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Ethoxy-cyclopent-2-enone (Intermediate NINE1) (commercially available from Aldrich) (10.0 g, 77.6 mmol) in carbon tetrachloride (15 mL) at 0° C. was treated with NBS (15.3 g, ˜85 mmol) added portion-wise over 30 m. After 1 h at 0° C. the mixture was partitioned between CH2Cl2 and saturated NaHCO3. The aqueous layer was extracted with CH2Cl2. The pooled organic layers were washed with H2O (2×) and dried over MgSO4. The mixture was filtered and evaporated to dryness. The solid was recrystallized from pentane:ether to give 13.3 g of 2-bromo-3-ethoxy-cyclopent-2-enone (Intermediate NINE2).
Quantity
0 (± 1) mol
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Reaction Step One
Name
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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